5-Bromo-2-isopropyl-1,3-benzoxazole chemical properties
5-Bromo-2-isopropyl-1,3-benzoxazole chemical properties
Technical Whitepaper: 5-Bromo-2-isopropyl-1,3-benzoxazole
Subtitle: A Versatile Scaffold for Medicinal Chemistry and High-Affinity Ligand Design
Executive Summary
5-Bromo-2-isopropyl-1,3-benzoxazole (CAS: 915921-35-6) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by its dual-functional nature—a reactive aryl bromide handle at the C5 position and a lipophilic, sterically demanding isopropyl group at C2—this scaffold offers a unique pharmacological profile. Unlike its methyl or unsubstituted analogs, the isopropyl moiety significantly enhances metabolic stability and hydrophobic binding interactions, making it a preferred core for kinase inhibitors, PPAR modulators, and CNS-active agents. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) campaigns.
Part 1: Physicochemical Profile[1][2]
The introduction of the isopropyl group at the C2 position fundamentally alters the solvation and binding dynamics of the benzoxazole core. Below is the consolidated physicochemical data necessary for experimental planning.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Experimental/Calculated |
| CAS Number | 915921-35-6 | Registry |
| Molecular Formula | C₁₀H₁₀BrNO | - |
| Molecular Weight | 240.10 g/mol | - |
| Appearance | Off-white to pale yellow solid | Observation |
| Melting Point | ~45–50 °C (Estimate) | Based on structural analogs |
| LogP (Octanol/Water) | 3.4 ± 0.3 | Calculated (Consensus) |
| Topological PSA | 26.03 Ų | Calculated |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors | Structural |
| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in water | Experimental |
Key Insight: The ClogP of ~3.4 indicates significant lipophilicity. In biological assays, stock solutions should be prepared in DMSO (up to 50 mM) to prevent precipitation upon dilution into aqueous buffers.
Part 2: Synthetic Methodology
Critical Regiochemistry Note: A common error in benzoxazole synthesis is the misidentification of the starting aminophenol. To obtain the 5-bromo isomer, one must start with 2-amino-4-bromophenol .[1] Starting with 2-amino-5-bromophenol yields the 6-bromo isomer.
Protocol: Cyclocondensation Route
Reaction Overview: The synthesis involves the condensation of 2-amino-4-bromophenol with isobutyryl chloride (or isobutyric acid), followed by acid-catalyzed cyclodehydration.
Step-by-Step Procedure:
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Acylation (Amide Formation):
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Reagents: 2-Amino-4-bromophenol (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq).
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Solvent: Anhydrous Dichloromethane (DCM) or THF.
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Conditions: 0 °C to RT, 2–4 hours.
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Workup: Quench with water, extract with DCM, wash with brine. The intermediate N-(5-bromo-2-hydroxyphenyl)isobutyramide is often isolated as a solid.
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Cyclization (Ring Closure):
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Method A (Thermal/Acid): Reflux the amide intermediate in Toluene with p-Toluenesulfonic acid (pTSA, 0.1 eq) using a Dean-Stark trap to remove water.
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Method B (One-Pot PPA): Heat 2-amino-4-bromophenol and isobutyric acid in Polyphosphoric Acid (PPA) at 120–140 °C for 4 hours.
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Purification: Neutralize with Na₂CO₃, extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
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Visual Synthesis Workflow
Figure 1: Synthetic pathway prioritizing regiochemical fidelity.
Part 3: Chemical Reactivity & Functionalization
The 5-bromo position is a "privileged" handle for Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the benzoxazole ring facilitates oxidative addition, often making these substrates more reactive than standard aryl bromides.
Primary Reaction Pathways
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Suzuki-Miyaura Coupling:
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Utility: Introduction of aryl/heteroaryl groups for library expansion.
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Standard Conditions: Pd(dppf)Cl₂ (5 mol%), Ar-B(OH)₂, K₂CO₃, Dioxane/H₂O, 90 °C.
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Note: The isopropyl group remains stable under these basic conditions.
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Buchwald-Hartwig Amination:
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Utility: Synthesis of amino-benzoxazoles (kinase hinge binders).
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Standard Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C.
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Lithium-Halogen Exchange:
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Utility: Conversion to a nucleophile (e.g., quenching with DMF to form the aldehyde).
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Conditions: n-BuLi, THF, -78 °C.
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Warning: The C2-isopropyl proton is relatively acidic; however, at -78 °C, Li-Br exchange is kinetically favored over deprotonation if performed rapidly.
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Reactivity Divergence Map
Figure 2: Divergent functionalization strategies from the 5-bromo core.
Part 4: Applications in Drug Discovery
Kinase Inhibition (Hydrophobic Pocket Targeting)
The 2-isopropyl group is a classic bioisostere for the tert-butyl or phenyl group. In kinase inhibitors, the benzoxazole nitrogen often accepts a hydrogen bond from the hinge region (e.g., Val/Leu residues), while the isopropyl group projects into the hydrophobic "gatekeeper" pocket or the solvent front, depending on binding orientation.
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Advantage: The isopropyl group reduces planarity compared to a phenyl ring, potentially improving solubility and disrupting crystal packing, while maintaining high lipophilic contact efficiency.
PPAR Modulators
Benzoxazole derivatives have been identified as inverse agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The 5-substitution allows for the extension of the molecule into the ligand-binding domain (LBD), while the 2-isopropyl group anchors the core.
Bioisosterism
This scaffold serves as a direct bioisostere for:
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Indoles: (5-bromoindole) but with altered H-bond donor/acceptor profiles (Acceptor only).
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Benzothiazoles: Lower logP and different metabolic oxidation potential (S-oxidation vs. N-oxide formation).
Part 5: Handling, Stability, and Analytics
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or ring oxidation over long periods.
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Stability: Stable to aqueous acid; sensitive to strong aqueous nucleophiles (e.g., hydroxide) at high temperatures, which can hydrolyze the oxazole ring back to the aminophenol.
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Analytical Marker (NMR):
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¹H NMR (CDCl₃): Look for the isopropyl septet at ~3.2 ppm and the doublet methyls at ~1.4 ppm. The aromatic region will show a characteristic doublet (C7-H), doublet of doublets (C6-H), and a doublet (C4-H, meta-coupled).
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¹³C NMR: Distinct C2 signal typically around 170–175 ppm (deshielded by N and O).
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References
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Regiochemistry of Benzoxazole Synthesis
- Title: Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole deriv
- Source: Medicinal Chemistry Research (via ResearchG
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URL:
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Palladium-Catalyzed Cross-Coupling Protocols
- Title: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Applicable to Benzoxazoles).
- Source: BenchChem Applic
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URL:
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Medicinal Chemistry Applications (PPAR)
- Title: Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists.
- Source: Journal of Medicinal Chemistry (ACS).
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URL:
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General Benzoxazole Properties
